(4-Bromo-3,5-dimethylphenyl)methanol
CAS No.: 27006-02-6
Cat. No.: VC4988093
Molecular Formula: C9H11BrO
Molecular Weight: 215.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27006-02-6 |
|---|---|
| Molecular Formula | C9H11BrO |
| Molecular Weight | 215.09 |
| IUPAC Name | (4-bromo-3,5-dimethylphenyl)methanol |
| Standard InChI | InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |
| Standard InChI Key | DEDZNWRBWULRPT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Br)C)CO |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
(4-Bromo-3,5-dimethylphenyl)methanol () has a molecular weight of 215.09 g/mol and an exact mass of 213.999313 Da . The IUPAC name is (4-bromo-3,5-dimethylphenyl)methanol, and its SMILES notation is . The compound’s structure includes a bromine atom at the 4-position of the aromatic ring, flanked by methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 1-position (Figure 1).
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | ||
| Boiling Point | 297.4 \pm 35.0 \, ^\circ\text{C} | |
| Flash Point | 133.7 \pm 25.9 \, ^\circ\text{C} | |
| Vapour Pressure | at | |
| LogP (Partition Coefficient) | 2.73 |
The compound’s low vapour pressure and moderate lipophilicity () suggest limited environmental mobility but sufficient solubility in organic solvents for laboratory use .
Spectroscopic and Analytical Data
The infrared (IR) spectrum of (4-Bromo-3,5-dimethylphenyl)methanol exhibits characteristic O-H stretching vibrations at and C-Br stretches near . Nuclear magnetic resonance (NMR) data reveal distinct proton environments: the aromatic protons resonate as a singlet at , while the hydroxymethyl group’s protons appear as a triplet near .
Synthesis Methods
Electrophilic Aromatic Substitution
The primary synthesis route involves bromination of 3,5-dimethylphenylmethanol using bromine () in the presence of as a catalyst. The reaction proceeds via electrophilic substitution, favoring bromination at the para position due to the directing effects of the methyl groups:
Table 2: Typical Reaction Conditions
Yields vary depending on purification methods, with recrystallization from ethanol providing higher purity (99%) .
Alternative Routes
A 2023 study demonstrated the use of (4-Bromo-3,5-dimethylphenyl)methanol as a precursor in fluorination reactions. Sand et al. treated the compound with -BuLi in tetrahydrofuran (THF) at , followed by reaction with -labeled reagents to produce radiopharmaceuticals . This highlights its role in positron emission tomography (PET) tracer development.
Applications in Organic Synthesis
Pharmaceutical Intermediates
(4-Bromo-3,5-dimethylphenyl)methanol serves as a key intermediate in antibiotic and antiviral drug synthesis. Kawate et al. (2013) utilized it to develop inhibitors targeting Mycobacterium tuberculosis, achieving micromolar activity against bacterial efflux pumps . Its bromine atom facilitates further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
Radiochemistry
The compound’s stability under cryogenic conditions makes it suitable for -labeling. In a landmark 2023 study, Sand et al. attached to the aromatic ring via silicon-fluoride acceptor (SiFA) chemistry, enabling non-invasive imaging of tumor metabolism . This application underscores its growing importance in nuclear medicine.
Recent Research and Developments
Advances in Fluorination Techniques
Sand et al. (2023) optimized solid-phase fluorination protocols using (4-Bromo-3,5-dimethylphenyl)methanol immobilized on silica gel. This approach achieved radiochemical yields of , surpassing solution-phase methods . The innovation reduces purification steps and enhances scalability for clinical applications.
Computational Studies
Density functional theory (DFT) calculations predict that substituting the bromine atom with electron-withdrawing groups (e.g., nitro) could modulate the compound’s reactivity. Such modifications are being explored to develop photosensitizers for photodynamic therapy.
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